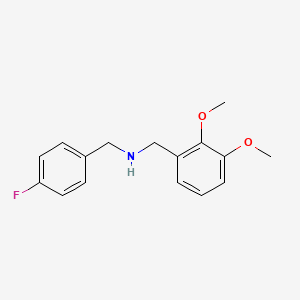

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine

Description

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine (CAS 355382-48-8) is a benzylamine derivative with the molecular formula C₁₇H₂₀FNO₂ (molecular weight: 279.34 g/mol). It features two aromatic benzyl moieties: one substituted with 2,3-dimethoxy groups and the other with a 4-fluoro substituent.

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12/h3-9,18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGUYSAZLYGHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353365 | |

| Record name | (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-48-8 | |

| Record name | (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2,3-dimethoxybenzyl chloride and 4-fluorobenzylamine.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 2,3-dimethoxybenzyl chloride is reacted with 4-fluorobenzylamine in an appropriate solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

Reduction: Formation of 2,3-dimethoxybenzylamine or 4-fluorobenzyl alcohol.

Substitution: Formation of various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be employed in studies to understand the interaction of methoxy and fluoro substituents with biological targets.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine involves its interaction with molecular targets through its functional groups:

Methoxy Groups: These groups can participate in hydrogen bonding and electron-donating interactions, influencing the compound’s reactivity and binding affinity.

Fluoro Group: The fluoro substituent can enhance the compound’s stability and lipophilicity, affecting its distribution and interaction with biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution

(2,3-Dimethoxybenzyl)(2-fluorobenzyl)amine

- Molecular Formula: C₁₇H₂₀FNO₂

- Key Differences : The fluorine substituent is at the ortho (2-position) instead of the para (4-position) on the benzyl ring.

- For example, ortho-substituted fluorobenzyl groups could hinder rotational freedom compared to para-substituted analogues .

Substituent Modifications: Methoxy vs. Halogen

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine

- Molecular Formula: C₁₈H₂₃NO₃

- Key Differences : The 4-fluoro group is replaced with a 4-methoxy group.

- This could influence blood-brain barrier penetration compared to the fluorinated analogue .

(3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine (CAS 353779-25-6)

- Molecular Formula: C₁₇H₂₀BrNO₃

- Key Differences : A bromine atom replaces the fluorine at the 4-position, and an additional methoxy group is present.

- Impact : Bromine’s larger atomic radius and higher molecular weight (366.25 g/mol) increase steric bulk and lipophilicity, which might enhance membrane permeability but reduce metabolic stability .

Heterocyclic and Pharmacophore Modifications

(6-Benzhydryl-piperidin-3-yl)-(4-fluoro-benzyl)-amine

- Molecular Formula : C₂₅H₂₅FN₂

- Key Differences : Incorporates a piperidine ring and benzhydryl group instead of the 2,3-dimethoxybenzyl moiety.

- Impact : The piperidine ring introduces basicity, which can enhance interactions with cationic binding pockets in neurotransmitter transporters. This compound demonstrated retained activity for the dopamine transporter in preclinical studies .

(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Molecular Formula : C₁₆H₂₆N₂O₃

- Key Differences : Replaces the 4-fluorobenzyl group with a morpholine-propyl chain.

Pharmacological and Physicochemical Data Comparison

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Findings and Implications

Fluorine Position : Para-fluoro substitution optimizes electronic and steric profiles for CNS target engagement compared to ortho-fluoro isomers .

Methoxy vs. Halogen : Methoxy groups enhance solubility but may reduce target affinity compared to halogens like fluorine or bromine .

Heterocyclic Integration : Piperidine or morpholine moieties improve pharmacokinetic properties but require balancing with lipophilicity for CNS penetration .

Biological Activity

(2,3-Dimethoxy-benzyl)-(4-fluoro-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

The compound is characterized by the presence of methoxy and fluoro substituents on its benzyl groups, which significantly influence its biological activity and chemical reactivity. The fluoro group enhances stability and alters interactions with biological targets, making it a valuable candidate for research.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects. Detailed studies are needed to elucidate the exact molecular mechanisms involved in these interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against certain bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, impacting metabolic pathways .

Anticancer Activity

A study investigated the anticancer properties of substituted aryl benzylamines, including this compound. Results demonstrated that this compound inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest. The IC50 values indicated significant potency compared to standard chemotherapeutic agents .

Antimicrobial Effects

Another research focused on evaluating the antimicrobial efficacy of various benzylamine derivatives, including our compound. It was found that this compound exhibited notable antibacterial activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, a comparison was made with similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| (2,3-Dimethoxy-benzyl)-(4-chloro-benzyl)-amine | Moderate | Low | Chloro substituent affects reactivity |

| (2,3-Dimethoxy-benzyl)-(4-bromo-benzyl)-amine | Low | Moderate | Bromine impacts binding affinity |

| This compound | High | High | Fluoro group enhances stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.